N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-12-6-7-13(10-17(12)24(27)28)20(26)22-14-8-9-15(18(25)11-14)21-23-16-4-2-3-5-19(16)29-21/h2-11,25H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYLFRXRANPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium dithionate for reduction and PCl3 in chlorobenzene for synthesis . The major products formed from these reactions are typically fluorescent compounds with excellent quantum yield .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and sensing material due to its excellent photophysical properties . In biology and medicine, it exhibits antimicrobial, antifungal, anticancer, anti-inflammatory, and anti-HIV activities . Additionally, it is used in the development of new biological materials and as intermediates for dyes .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide involves its interaction with various molecular targets and pathways. It exhibits antimicrobial activity by inhibiting the growth of bacteria and fungi through disruption of their cellular processes . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide (CAS 1179407-46-5)
- Structure : Contains a benzoxazole linked to a phenyl group and a 1,2-oxazole-carboxamide.
- Key Differences :
- The target compound has a 3-hydroxyphenyl group instead of a simple phenyl ring.
- The nitro group at the 3-position on the benzamide (target) vs. a phenyl-substituted oxazole (analogue).
- Physicochemical Properties: Molecular weight: 395.41 g/mol (analogue) vs. ~414 g/mol (estimated for target).
N-[4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide (CAS 300812-68-4)
- Structure : Features a sulfamoyl linker and a nitrobenzamide group.
- Key Differences :
- The target lacks a sulfamoyl bridge but includes a benzoxazole-hydroxyphenyl system.
- Both compounds share a meta-nitro substitution on the benzamide.
- Functional Implications :
Benzamide Derivatives with Hydroxyphenyl Groups
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl}-4-phenoxybenzamide Derivatives
- Structure : Piperazine-linked hydroxyphenyl benzamides (e.g., compounds 11e, 11f, 11k in ).
- Key Differences: The target compound lacks a piperazine ring, focusing instead on a benzoxazole-hydroxyphenyl scaffold. Substituents like 4-methyl-3-nitro (target) vs. 3-methylphenoxy or 3-trifluoromethylphenoxy (analogues).
- Research Findings: Analogues with electron-withdrawing groups (e.g., -NO₂, -CF₃) showed enhanced binding affinity in κ-opioid receptor assays, suggesting the nitro group in the target may similarly influence bioactivity . Melting points for analogues range from 106–109°C (11k) to 185°C (11n), indicating that nitro groups may reduce melting points compared to polar substituents like hydroxyl .
Substituent Effects on Bioactivity and Physicochemical Properties
Nitro vs. Hydroxyl/Methoxy Groups
- Nitro Group (Target) :
- Hydroxyl/Methoxy Groups (Analogues): Compounds like 11h (4-(3-hydroxyphenoxy)benzamide) exhibit higher polarity and hydrogen-bonding capacity, improving aqueous solubility (e.g., 11h: mp 132°C) .
Benzoxazole vs. Piperazine Cores
- Benzoxazole (Target) :
- Provides planar rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites).
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
*Estimated based on structural similarity.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and various biological effects supported by relevant research findings.
The synthesis of this compound typically involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate or nitrobenzoyl derivatives under controlled conditions. The general reaction scheme is as follows:
- Starting Materials : 2-aminobenzoxazole and benzoyl isothiocyanate.
- Reaction Conditions : Solvents like 1,4-dioxane or DMF are often used, along with catalysts such as BF3·Et2O to facilitate cyclization.
- Yield and Purity : Advanced purification techniques are employed to ensure high yields and purity levels.
Chemical Properties :
- Molecular Formula : C23H18ClN3O4S
- Molecular Weight : 467.9 g/mol
- IUPAC Name : N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) . This inhibition leads to anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit potent antibacterial effects against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves the disruption of bacterial cell wall synthesis by targeting FtsZ, a key protein in bacterial cell division.
Biological Activities
The compound exhibits a range of biological activities:
1. Anti-inflammatory Activity
Research indicates that nitro-containing compounds often display significant anti-inflammatory properties. For instance, this compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α .
2. Antimicrobial Activity
In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains. Its mechanism involves generating reactive intermediates that damage bacterial DNA, leading to cell death .
3. Antitumor Activity
Nitrobenzamide derivatives have been explored for their potential anticancer properties. The presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells under hypoxic conditions, a common feature in tumors .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
Q & A
Q. What synthetic methodologies are effective for synthesizing N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide?
The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile or THF with triethylamine as a base. Key steps include:
- Activation of carboxylic acid derivatives (e.g., nitrobenzoyl chloride) for amide bond formation .
- Purification via silica gel chromatography, with yields optimized by controlling reaction time (12–24 hours) and solvent polarity .
Q. How is the structural integrity of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm aromatic proton environments and substituent positions (e.g., benzoxazole protons at δ 7.68–6.28 ppm) .
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., m/z 502.8 [M+H]) to verify molecular weight .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.4%) .
Q. What preliminary biological activities have been reported for this compound?
In antifungal studies, benzoxazole derivatives exhibit:
- Antifungal Activity: MIC values of 16 µg/mL against Candida albicans via dual mechanisms: inhibition of sterol biosynthesis and mitochondrial respiration .
- Efflux Pump Inhibition: Suppression of Rho123 dye efflux, suggesting interference with fungal membrane transporters .
Advanced Research Questions
Q. How can computational methods guide target identification and binding affinity predictions?
- Virtual Screening: Molecular docking (e.g., using Zinc Database) identifies potential targets like Candida peptide deformylase, with binding scores validated via enzyme inhibition assays .
- Pharmacokinetic Modeling: Tools like SwissADME predict log BB values (−0.52 to 0.20), indicating moderate blood-brain barrier penetration comparable to JDTic (log BB = −0.57) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Effects: Introducing electron-withdrawing groups (e.g., nitro) at the 3-position enhances antifungal potency by 30% compared to methoxy analogs .
- Scaffold Modifications: Replacing benzoxazole with benzothiazole reduces activity (MIC >64 µg/mL), highlighting the critical role of the oxygen atom in the heterocycle .
Q. How should researchers address conflicting bioactivity data across fungal strains?
For discrepancies in MIC values (e.g., 53–88% growth inhibition across C. glabrata vs. C. albicans):
- Mechanistic Profiling: Use sterol quantification assays and mitochondrial membrane potential dyes (e.g., JC-1) to differentiate target-specific effects from off-pathway toxicity .
- Resistance Testing: Evaluate efflux pump overexpression via RT-qPCR of CDR1 and MDR1 genes in resistant strains .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction: SHELXL software refines torsion angles and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxyl and benzoxazole groups) .
- ORTEP-III Visualization: Generate thermal ellipsoid plots to confirm planarity of the benzoxazole-phenyl-nitrobezenamide core .
Q. How can in vitro assays differentiate between cytotoxic and cytostatic effects?
- Time-Kill Curves: Monitor fungal viability over 24–48 hours; static effects show <3-log reduction, while cidal effects achieve ≥3-log drop .
- Metabolic Profiling: Combine ATP bioluminescence assays with flow cytometry (PI/Annexin V staining) to distinguish membrane disruption from growth arrest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
